molecular formula C14H11NO3 B1310110 (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid CAS No. 386715-45-3

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid

Cat. No. B1310110
CAS RN: 386715-45-3
M. Wt: 241.24 g/mol
InChI Key: LCYDDSSZZRFPCM-SNAWJCMRSA-N
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Description

(2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid, also known as ODPQA, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. ODPQA is a member of the pyrroloquinoline quinone (PQQ) family, which is a class of compounds known for their unique redox properties and their ability to act as an electron acceptor. In recent years, ODPQA has been investigated for its potential use in a wide range of scientific and medical applications, including biochemistry, physiology, and drug development.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The parent pyrrolo[3,2,1-ij]quinolin-4-one and pyrrolo[3,2,1-ij]quinolin-6-one ring systems, related to the core structure of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid, have been synthesized through pyrolysis of appropriate acrylates. Such techniques are crucial for creating derivatives of this compound for further research applications (McNab, Nelson, & Rozgowska, 2009).

Antibacterial Properties

  • Studies on related compounds, such as substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid derivatives in antibacterial applications (Ishikawa et al., 1990).

Antitubercular Potential

  • Derivatives of the pyrrolo[3,2,1-ij]quinoline system have been explored for their potential antitubercular activity. Such research contributes to understanding how (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid and its analogs might be used in the treatment of tuberculosis (Ukrainets, Mospanova, & Sidorenko, 2007).

Potential in Diuretic Applications

  • The structure and diuretic activity of halo-substituted derivatives of pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, a closely related compound, have been investigated, suggesting possible applications of (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid in diuretic drug development (Ukrainets et al., 2011).

Caspase-3 Inhibitory Activity

  • Novel derivatives of pyrrolo[3,4-c]quinolines, structurally similar to (2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid, have shown potent inhibitory activity against caspase-3, an enzyme involved in apoptosis. This indicates the compound's potential application in research related to cell death and cancer therapy (Kravchenko et al., 2005).

properties

IUPAC Name

(E)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-10-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(17)5-4-11-8-10-3-1-2-9-6-7-15(13(9)10)14(11)18/h1-5,8H,6-7H2,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDDSSZZRFPCM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420667
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid

CAS RN

386715-45-3
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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